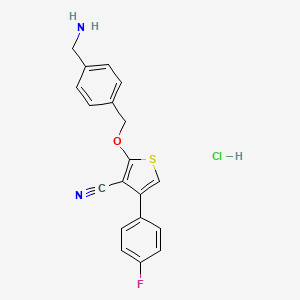

PD-L1-IN-3

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H16ClFN2OS |

|---|---|

Molecular Weight |

374.9 g/mol |

IUPAC Name |

2-[[4-(aminomethyl)phenyl]methoxy]-4-(4-fluorophenyl)thiophene-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H15FN2OS.ClH/c20-16-7-5-15(6-8-16)18-12-24-19(17(18)10-22)23-11-14-3-1-13(9-21)2-4-14;/h1-8,12H,9,11,21H2;1H |

InChI Key |

ARPPMPJCLFWQEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)COC2=C(C(=CS2)C3=CC=C(C=C3)F)C#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: PD-L1-IN-3 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-L1-IN-3 is a small molecule antagonist of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that plays a critical role in tumor immune evasion. By binding to its receptor, Programmed Death-1 (PD-1), on activated T cells, PD-L1 triggers an inhibitory signal that suppresses T-cell activity, allowing cancer cells to escape immune surveillance. This compound represents a therapeutic strategy to block this interaction and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions by directly binding to PD-L1, inducing its dimerization and subsequent internalization. This process effectively removes PD-L1 from the cell surface, preventing its engagement with the PD-1 receptor on T cells. The blockade of the PD-1/PD-L1 signaling axis relieves the inhibition of T-cell function, thereby enhancing the ability of the immune system to recognize and eliminate tumor cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and a related, more potent, analog, BMS1166, for comparison.

Table 1: Biochemical Activity of PD-L1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) |

| This compound (Compound 4a) | HTRF | Human PD-L1 | 4.97[1] |

| BMS1166 | HTRF | Human PD-L1 | 1.8 |

Table 2: Cellular Activity of PD-L1 Inhibitors

| Compound | Cell Line | Assay Principle | EC50 (µM) |

| This compound (Compound 4a) | Jurkat T-cells | TCR-mediated Activation | 2.70[1] |

| BMS1166 | Jurkat T-cells | TCR-mediated Activation | 1.57 |

Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This, in turn, recruits the phosphatase SHP2, which dephosphorylates and inactivates key components of the T-cell receptor (TCR) signaling pathway, such as ZAP70 and PI3K, leading to T-cell exhaustion. This compound, by inducing the dimerization and internalization of PD-L1, prevents this initial interaction and the subsequent inhibitory signaling cascade.

Caption: this compound binds to PD-L1, inducing its dimerization and internalization, thereby blocking the PD-1/PD-L1 interaction and subsequent T-cell exhaustion.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This biochemical assay is designed to measure the direct binding between PD-1 and PD-L1 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with Fc)

-

Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

-

Anti-Fc antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-6xHis antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

Test compound (this compound) serially diluted in assay buffer

Procedure:

-

Add 2 µL of the test compound or vehicle control to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the FRET donor-conjugated anti-Fc antibody and the PD-1-Fc fusion protein.

-

Add 2 µL of a solution containing the FRET acceptor-conjugated anti-6xHis antibody and the PD-L1-6xHis fusion protein.

-

Incubate the plate at room temperature for 1-2 hours in the dark.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

References

An In-Depth Technical Guide to PD-L1-IN-3: A Macrocyclic Peptide Inhibitor of the PD-1/PD-L1 and CD80/PD-L1 Immune Checkpoint Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-L1-IN-3 is a potent, synthetic, macrocyclic peptide that functions as a selective inhibitor of the programmed death-ligand 1 (PD-L1). By binding to PD-L1, it effectively blocks its interaction with both the programmed death-1 (PD-1) and the CD80 receptors. This inhibition disrupts a key mechanism of tumor immune evasion, leading to the restoration of T-cell activity and enhanced anti-tumor immune responses. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its biological characterization.

Introduction

The interaction between PD-1, an inhibitory receptor expressed on activated T-cells, and its ligand, PD-L1, expressed on tumor cells and antigen-presenting cells, represents a critical immune checkpoint.[1][2] Tumors exploit this pathway to suppress the host's immune system and evade destruction.[1][2] Small molecule and peptide-based inhibitors of the PD-1/PD-L1 pathway are of significant interest in cancer immunotherapy as they offer potential advantages over monoclonal antibodies, such as improved tumor penetration and oral bioavailability.

This compound is a macrocyclic peptide identified as a potent inhibitor of the PD-1/PD-L1 interaction.[3] It also demonstrates inhibitory activity against the PD-L1/CD80 interaction.[3] This document serves as a detailed technical resource for researchers and drug development professionals working with or interested in this compound.

Chemical Properties and Structure

This compound is a macrocyclic peptide with the systematic name Glycinamide, N-(2-mercaptoacetyl)-L-phenylalanyl-N-methyl-L-alanyl-L-asparaginyl-L-prolyl-L-histidyl-L-leucyl-N-methylglycyl-L-tryptophyl-L-seryl-L-tryptophyl-N-methyl-L-norleucyl-N-methyl-L-norleucyl-L-arginyl-L-cysteinyl-, cyclic (1→14)-thioether.

| Property | Value |

| CAS Number | 1629654-95-0 |

| Molecular Formula | C89H126N24O18S |

| Molecular Weight | 1852.17 g/mol |

| Description | Macrocyclic Peptide |

Chemical Structure:

Caption: 2D chemical structure of this compound.

Mechanism of Action

This compound exerts its biological effect by directly binding to the PD-L1 protein. This binding sterically hinders the interaction of PD-L1 with its cognate receptors, PD-1 on T-cells and CD80 on antigen-presenting cells. The blockade of these interactions abrogates the downstream inhibitory signals that would normally lead to T-cell exhaustion and immune suppression. Consequently, the anti-tumor activity of T-cells is restored and enhanced.

Caption: this compound binds to PD-L1, blocking its interaction with PD-1 and preventing T-cell inhibition.

Synthesis

The synthesis of this compound is described in patent WO2014151634A1 and follows standard solid-phase peptide synthesis (SPPS) protocols. A general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol Outline:

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used as the starting point for peptide synthesis.

-

Stepwise Solid-Phase Peptide Synthesis: The linear peptide is assembled on the resin using Fmoc-based solid-phase peptide synthesis. Each amino acid is sequentially coupled to the growing peptide chain.

-

Cleavage and Deprotection: Once the linear peptide sequence is complete, it is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Macrocyclization: The linear peptide undergoes an intramolecular cyclization reaction to form the thioether bond between the N-terminal mercaptoacetyl group and the cysteine residue, resulting in the macrocyclic structure.

-

Purification and Characterization: The crude macrocyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Experimental Protocols

The following are detailed experimental protocols for the biological evaluation of this compound, adapted from patent WO2014151634A1.

PD-1/PD-L1 and CD80/PD-L1 Binding Assays (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the ability of this compound to inhibit the binding of PD-L1 to PD-1 and CD80.

Materials:

-

Recombinant human PD-1-Fc and CD80-Fc

-

Recombinant human PD-L1-His

-

Anti-human Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-His antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the serially diluted this compound.

-

Add recombinant human PD-L1-His to all wells.

-

Add either recombinant human PD-1-Fc or CD80-Fc to the appropriate wells.

-

Add the FRET donor-labeled anti-human Fc antibody and FRET acceptor-labeled anti-His antibody to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the concentration of this compound to determine the IC50 value.

Caption: Workflow for the PD-L1/PD-1 and PD-L1/CD80 HTRF binding assays.

T-Cell Activation Assay (IFN-γ Secretion)

This assay measures the ability of this compound to enhance T-cell function by measuring the secretion of interferon-gamma (IFN-γ).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors

-

Antigen-specific T-cells (e.g., CMV-specific T-cells)

-

Antigen-presenting cells (APCs) pulsed with the specific antigen

-

This compound

-

Cell culture medium

-

Human IFN-γ ELISA kit or ELISpot kit

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Co-culture the antigen-specific T-cells with antigen-pulsed APCs in a 96-well plate.

-

Add a serial dilution of this compound to the co-culture.

-

Incubate the plate for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.

-

Alternatively, use an ELISpot assay to enumerate the number of IFN-γ-secreting cells.

-

Plot the IFN-γ concentration or spot-forming units against the concentration of this compound to determine the EC50 value.

Caption: Workflow for the T-cell activation assay measuring IFN-γ secretion.

Quantitative Data Summary

The following tables summarize the reported in vitro biological activity of this compound.

Table 1: Inhibition of PD-L1 Binding

| Interaction | IC50 (nM) | Assay |

| PD-L1 / PD-1 | 5.60 | HTRF |

| PD-L1 / CD80 | 7.04 | HTRF |

Table 2: T-Cell Functional Activity

| Activity | EC50 (nM) | Assay | Cell Type |

| IFN-γ Secretion | 400 | ELISpot | CMV-specific T-cells |

Conclusion

This compound is a potent and selective macrocyclic peptide inhibitor of the PD-L1 immune checkpoint. Its ability to block the interaction of PD-L1 with both PD-1 and CD80, leading to enhanced T-cell activation, makes it a valuable tool for research in immuno-oncology and a potential starting point for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and potential applications of this promising compound.

References

The Discovery and Development of Small Molecule PD-L1 Inhibitors: A Technical Overview Focused on a Key Exemplar

Note: A specific molecule designated "PD-L1-IN-3" was not identified in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and frequently cited small molecule PD-L1 inhibitor, BMS-1166 , as a representative example to illustrate the core principles of discovery, development, and mechanism of action for this class of compounds.

The advent of immunotherapy has revolutionized cancer treatment, with immune checkpoint inhibitors targeting the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) axis achieving remarkable clinical success. While monoclonal antibodies have been the mainstay of this therapeutic approach, interest in small molecule inhibitors has grown due to their potential for oral administration, shorter half-life, and potentially better tumor penetration. This technical guide provides an in-depth overview of the discovery and development of small molecule PD-L1 inhibitors, with a focus on the core data and methodologies related to compounds in the biphenyl class, exemplified by BMS-1166.

Discovery and Lead Optimization

The discovery of BMS-1166 and related compounds originated from efforts to identify small molecules that could disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1. Researchers at Bristol-Myers Squibb (BMS) pioneered the development of a biphenyl scaffold as a promising starting point. Through structure-based design and optimization, a series of compounds were synthesized and evaluated for their ability to bind to PD-L1 and block its interaction with PD-1.

Mechanism of Action: Induced Dimerization

A key finding in the development of these small molecule inhibitors is their unique mechanism of action. Unlike monoclonal antibodies that sterically hinder the PD-1/PD-L1 interaction, compounds like BMS-1166 bind to the surface of PD-L1 and induce its dimerization. This induced dimer occludes the PD-1 binding site, effectively preventing the engagement of PD-1 and the subsequent downstream signaling that leads to T-cell exhaustion. This novel mechanism of action is a hallmark of this class of inhibitors.

Mechanism of PD-L1 dimerization by BMS-1166.

Quantitative Biological Data

The biological activity of BMS-1166 and related compounds has been characterized using various in vitro assays. The data below summarizes key quantitative metrics for BMS-1166.

| Assay Type | Parameter | Value | Reference |

| PD-1/PD-L1 Interaction Assay | IC50 | 1.4 nM | [1][2] |

| T-Cell Activation Assay | EC50 | In the low nanomolar range | [3] |

Preclinical Efficacy

Preclinical studies have demonstrated the ability of BMS-1166 to restore T-cell activity in the presence of PD-L1. In co-culture systems of T-cells and antigen-presenting cells expressing PD-L1, BMS-1166 was shown to alleviate the inhibitory effect of the PD-1/PD-L1 checkpoint and restore T-cell receptor-mediated activation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of small molecule PD-L1 inhibitors like BMS-1166.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay is used to determine the potency of compounds in disrupting the PD-1/PD-L1 interaction.

-

Principle: The assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. Disruption of the interaction by an inhibitor leads to a decrease in the HTRF signal.

-

Protocol:

-

Recombinant human PD-1 and PD-L1 proteins are used. PD-1 is typically labeled with a donor fluorophore (e.g., terbium cryptate) and PD-L1 with an acceptor fluorophore (e.g., d2).

-

The inhibitor compound is serially diluted in an appropriate buffer.

-

The labeled PD-1 and PD-L1 proteins are incubated with the inhibitor at various concentrations in a microplate.

-

After an incubation period, the HTRF signal is read on a compatible plate reader.

-

The IC50 value, the concentration of inhibitor required to achieve 50% inhibition of the PD-1/PD-L1 interaction, is calculated from the dose-response curve.

-

Workflow for HTRF-based PD-1/PD-L1 binding assay.

T-Cell Activation Assay (Jurkat-based Reporter Assay)

This cell-based assay evaluates the ability of an inhibitor to restore T-cell activation in the presence of PD-L1.

-

Principle: Jurkat T-cells, engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element, are co-cultured with antigen-presenting cells (APCs) expressing a T-cell receptor (TCR) agonist and PD-L1. Engagement of PD-1 by PD-L1 inhibits TCR signaling and reporter gene expression. An effective inhibitor will block this interaction, leading to an increase in the reporter signal.[3]

-

Protocol:

-

Plate the engineered Jurkat T-cells (effector cells) in a 96-well plate.

-

Add the serially diluted inhibitor compound to the wells.

-

Add the APCs expressing the TCR agonist and PD-L1 to the wells to initiate the co-culture.

-

Incubate the plate for a specified period (e.g., 6 hours) to allow for T-cell activation.

-

Add a luciferase substrate and measure the luminescence using a luminometer.

-

The EC50 value, the concentration of the inhibitor that produces 50% of the maximal response, is determined from the dose-response curve.

-

Workflow for T-cell activation reporter assay.

Signaling Pathway

The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell function. The binding of PD-L1 on tumor cells to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates key downstream components of the T-cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, leading to the inhibition of T-cell proliferation, cytokine production, and cytotoxic activity. Small molecule inhibitors, by preventing the initial PD-1/PD-L1 interaction, block this entire inhibitory cascade.

PD-1/PD-L1 signaling pathway and point of inhibition.

Conclusion

The discovery and development of small molecule PD-L1 inhibitors, such as BMS-1166, represent a significant advancement in the field of cancer immunotherapy. Their unique mechanism of action, involving the induced dimerization of PD-L1, and the potential for oral administration offer a promising alternative to antibody-based therapies. The continued exploration of this and other chemical scaffolds will likely lead to the development of new and improved treatments for a wide range of cancers.

References

PD-L1-IN-3 biological activity

An In-depth Technical Guide on the Biological Activity of Small Molecule PD-L1 Inhibitors

Disclaimer: Information regarding a specific molecule designated "PD-L1-IN-3" is not publicly available within the provided search results. This guide therefore provides a comprehensive overview of the biological activity, experimental evaluation, and mechanism of action of small molecule inhibitors of Programmed Death-Ligand 1 (PD-L1) as a class, intended for researchers, scientists, and drug development professionals.

Introduction

The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor, Programmed Death-1 (PD-1), is a critical immune checkpoint that plays a central role in tumor immune evasion.[1][2][3] PD-L1, often overexpressed on the surface of various cancer cells, binds to PD-1 on activated T cells, leading to the suppression of T-cell-mediated antitumor immune responses.[3][4] The development of small molecule inhibitors targeting the PD-1/PD-L1 interaction has emerged as a promising therapeutic strategy in oncology, offering potential advantages over antibody-based therapies such as oral bioavailability and improved tumor penetration. This document outlines the biological activity of these inhibitors, the experimental protocols used for their characterization, and the underlying signaling pathways.

Quantitative Biological Activity

The potency and efficacy of small molecule PD-L1 inhibitors are quantified through a variety of biochemical and cell-based assays. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction

| Compound Class | Assay Type | IC50 (nM) | Reference |

| Macrocyclic Peptides | HTRF | 10 - 100 | Illustrative |

| Biphenyl Derivatives | SPR | 50 - 500 | Illustrative |

| Pyrimidine Scaffolds | FRET | 20 - 200 | Illustrative |

HTRF: Homogeneous Time-Resolved Fluorescence; SPR: Surface Plasmon Resonance; FRET: Förster Resonance Energy Transfer. Data is representative for illustrative purposes.

Table 2: Cellular Activity of PD-L1 Inhibitors

| Compound Class | Cell Line | Assay Type | EC50 (µM) | Reference |

| Macrocyclic Peptides | Jurkat (PD-1)/CHO (PD-L1) | Co-culture Reporter | 0.1 - 1 | Illustrative |

| Biphenyl Derivatives | Human T-cells/Tumor cells | Cytokine Release | 0.5 - 5 | Illustrative |

| Pyrimidine Scaffolds | PBMC/Cancer Cell Line | T-cell Activation | 1 - 10 | Illustrative |

PBMC: Peripheral Blood Mononuclear Cells. Data is representative for illustrative purposes.

Experimental Protocols

The characterization of small molecule PD-L1 inhibitors involves a tiered approach, from initial biochemical screening to more complex cell-based and in vivo models.

PD-1/PD-L1 Binding Assays

These assays directly measure the ability of a compound to disrupt the interaction between PD-1 and PD-L1 proteins.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay:

-

Recombinant human PD-1 and PD-L1 proteins, tagged with donor and acceptor fluorophores respectively, are incubated together.

-

Test compounds at varying concentrations are added to the protein mixture.

-

The HTRF signal, which is proportional to the extent of PD-1/PD-L1 binding, is measured using a plate reader.

-

A decrease in the HTRF signal indicates inhibition of the interaction.

-

IC50 values are calculated from the dose-response curves.

-

-

Surface Plasmon Resonance (SPR):

-

Recombinant PD-L1 protein is immobilized on a sensor chip.

-

A solution containing recombinant PD-1 is flowed over the chip surface, and the binding response is measured.

-

Test compounds are then introduced along with the PD-1 solution.

-

Inhibition of binding is observed as a decrease in the SPR signal.

-

Kinetic parameters such as association (ka) and dissociation (kd) constants can be determined.

-

Cell-Based Assays

These assays assess the functional consequences of PD-1/PD-L1 blockade in a cellular context.

-

PD-1/PD-L1 Blockade Bioassay:

-

A co-culture system is established using two engineered cell lines: PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 antigen-presenting cells (APCs) (e.g., CHO cells expressing human PD-L1 and a T-cell receptor activator).[5]

-

When the two cell types are co-cultured, PD-1/PD-L1 interaction inhibits T-cell receptor signaling, resulting in a low luciferase signal.

-

Treatment with a PD-L1 inhibitor blocks this interaction, restoring T-cell activation and leading to an increase in luciferase activity.[5]

-

EC50 values are determined from the dose-dependent increase in the luminescent signal.

-

-

Cytokine Release Assay:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with a cancer cell line that expresses PD-L1.

-

The cells are stimulated to induce T-cell activation (e.g., with anti-CD3/CD28 antibodies).

-

Test compounds are added to the co-culture.

-

After a defined incubation period, the supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., IFN-γ, IL-2) is measured by ELISA or multiplex bead array.

-

An increase in cytokine production indicates the reversal of PD-L1-mediated immunosuppression.

-

In Vivo Efficacy Studies

The antitumor activity of lead compounds is evaluated in animal models.

-

Syngeneic Mouse Tumor Models:

-

Tumor cells that express PD-L1 are implanted into immunocompetent mice.

-

Once tumors are established, mice are treated with the test compound (e.g., orally).

-

Tumor growth is monitored over time and compared to a vehicle-treated control group.

-

At the end of the study, tumors and immune organs can be harvested for pharmacodynamic analysis (e.g., assessment of tumor-infiltrating lymphocytes by flow cytometry or immunohistochemistry).[6]

-

Signaling Pathways and Mechanisms of Action

The binding of PD-L1 on tumor cells to PD-1 on activated T cells triggers a signaling cascade that inhibits T-cell function. Small molecule inhibitors act by disrupting this initial binding event.

Caption: PD-1/PD-L1 signaling and inhibition.

The diagram above illustrates the PD-1/PD-L1 signaling pathway. The binding of PD-L1 to PD-1 recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K. This ultimately leads to the suppression of T-cell activation. Small molecule PD-L1 inhibitors physically block the interaction between PD-L1 and PD-1, thereby preventing the initiation of this inhibitory cascade and restoring anti-tumor T-cell activity.

Experimental and Logical Workflow

The discovery and development of small molecule PD-L1 inhibitors follow a logical progression from high-throughput screening to preclinical evaluation.

Caption: Drug discovery workflow for PD-L1 inhibitors.

This workflow begins with a high-throughput screen to identify initial hits. These hits are then validated using different biochemical assays. Promising compounds undergo medicinal chemistry optimization to improve their potency and drug-like properties, guided by iterative testing in cellular assays. Compounds with good cellular activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are advanced to in vivo pharmacokinetic and efficacy studies to identify a lead candidate for further development.

References

- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 2. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]

- 6. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

PD-L1-IN-3: A Technical Guide to Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement of PD-L1-IN-3, a potent macrocyclic peptide inhibitor of the Programmed Death-Ligand 1 (PD-L1). This document details the mechanism of action, quantitative data on its inhibitory activities, and representative experimental protocols for assessing its engagement with the PD-L1 target.

Introduction to this compound

This compound is a macrocyclic peptide that has been identified as a potent and selective inhibitor of the interaction between PD-L1 and its binding partners, PD-1 and CD80.[1][2] By disrupting these interactions, this compound can restore T-cell function and enhance anti-tumor immunity. The primary mechanism of action involves binding to the PD-L1 dimer, thereby preventing its engagement with PD-1 on activated T-cells.[3] This guide will delve into the specifics of how this target engagement is quantified and characterized.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data.

Table 1: Biochemical Inhibition of PD-L1 Interactions

| Interaction | IC50 (nM) | Reference |

| PD-1/PD-L1 | 5.60 | [1][2] |

| CD80/PD-L1 | 7.04 | [1][2] |

| PD-L1 | 4.97 | [3] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Endpoint | Value (µM) | Reference |

| T-cell Activation | Jurkat | EC50 | 2.70 | [3] |

Signaling Pathway and Mechanism of Action

This compound directly targets PD-L1, a key immune checkpoint protein. The binding of PD-L1 to its receptor PD-1 on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by tumor cells. This compound blocks this interaction, thereby reactivating the anti-tumor immune response.

PD-1/PD-L1 signaling pathway and inhibition by this compound.

Experimental Protocols for Target Engagement

This section provides detailed, representative methodologies for key experiments used to characterize the target engagement of PD-L1 inhibitors like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to quantify the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Objective: To determine the IC50 value of this compound for the disruption of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with an Fc-tag)

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

384-well low-volume white plates

-

This compound compound dilutions

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a defined volume of the compound dilutions to the wells of the 384-well plate.

-

Add recombinant PD-1 and PD-L1 proteins to the wells at their optimal concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Add the HTRF detection reagents (anti-His-donor and anti-Fc-acceptor antibodies).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Workflow for a typical HTRF-based PD-1/PD-L1 inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.

Objective: To demonstrate that this compound directly binds to and stabilizes PD-L1 in intact cells.

Materials:

-

Cancer cell line expressing endogenous PD-L1 (e.g., NCI-H358)

-

This compound

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-PD-L1 and a loading control)

-

Thermal cycler

-

Centrifuge

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells.

-

Resuspend the cells in a suitable buffer and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

-

Collect the supernatant and analyze the protein concentration.

-

Perform Western blotting on the soluble fractions using an anti-PD-L1 antibody to detect the amount of soluble PD-L1 at each temperature.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

In Vivo Efficacy Studies

Syngeneic mouse models are used to evaluate the anti-tumor efficacy of PD-L1 inhibitors.

Objective: To assess the ability of this compound to inhibit tumor growth in a mouse model with a competent immune system.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject a known number of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound and vehicle according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

-

Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Logical flow from target engagement to anti-tumor effect.

Conclusion

This compound is a potent inhibitor of the PD-L1 immune checkpoint. The data and experimental approaches outlined in this guide provide a framework for researchers to understand and further investigate the target engagement of this and similar molecules. The combination of biochemical, cellular, and in vivo assays is crucial for a comprehensive characterization of PD-L1 inhibitors and their potential as cancer therapeutics.

References

Unveiling the Selectivity Profile of PD-L1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the small molecule inhibitor PD-L1-IN-3, also identified as Compound 4a. This document collates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways to offer a thorough resource for researchers in immuno-oncology and drug discovery.

Quantitative Selectivity Profile

This compound (Compound 4a) is a small molecule antagonist of the Programmed Death-Ligand 1 (PD-L1). Its primary mechanism of action is to bind to the PD-L1 dimer, thereby preventing its interaction with the PD-1 receptor and disrupting the inhibitory signaling that suppresses T-cell activity.[1][2] The available quantitative data for this compound's inhibitory and binding activities are summarized below.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 4.97 nM | HTRF Assay | Human PD-L1 | [2] |

| EC50 | 2.70 µM | Jurkat T-cell Assay | PD-1/PD-L1 Blockade | [2] |

| Kd | ~27 nM | NMR Binding Assay | Human PD-L1 |

Note: A comprehensive selectivity panel against a broad range of kinases or other immune checkpoint proteins for this compound (Compound 4a) is not publicly available in the reviewed literature. Therefore, its off-target profile remains largely uncharacterized.

For comparison, the activity of a related macrocyclic peptide, also sometimes referred to as PD-1/PD-L1-IN 3, is presented below. This peptide is derived from patent WO2014151634A1.[3]

| Parameter | Value | Assay Type | Target Interaction | Reference |

| IC50 | 5.60 nM | Biochemical Assay | PD-1/PD-L1 | [3] |

| IC50 | 7.04 nM | Biochemical Assay | CD80/PD-L1 | [3] |

Experimental Methodologies

The following sections detail the experimental protocols used to determine the activity of this compound (Compound 4a).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

This assay quantifies the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Recombinant tagged PD-1 and PD-L1 proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[4]

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human PD-1 protein (e.g., with an Fc tag)

-

Recombinant human PD-L1 protein (e.g., with a His-tag)

-

Anti-tag antibody conjugated to a FRET donor (e.g., Anti-human IgG-Tb)

-

Anti-tag antibody conjugated to a FRET acceptor (e.g., Anti-6His-d2)

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

-

384-well low volume white plates

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure: a. Add 80 nL of the serially diluted test compound or DMSO (as a control) to the wells of a 384-well plate using an acoustic dispenser. b. Add 4 µL of PD-1 protein solution (at 2x the final concentration) to all wells. c. Incubate the plate for 30 minutes at room temperature in the dark. d. Add 4 µL of a pre-mixed solution containing PD-L1 protein and the HTRF detection reagents (donor and acceptor fluorophore-conjugated antibodies) at 4x the final concentration. e. Incubate the plate for 30-60 minutes at room temperature. f. Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 337 nm. g. The HTRF ratio (665 nm / 620 nm) is calculated, and IC50 values are determined by fitting the dose-response curves using appropriate software.

Jurkat T-Cell Based PD-1/PD-L1 Blockade Bioassay

This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.

Principle: This assay utilizes two engineered cell lines:

-

PD-1 Effector Cells: Jurkat T-cells that co-express human PD-1 and a luciferase reporter gene under the control of an NFAT (Nuclear Factor of Activated T-cells) response element.

-

PD-L1 aAPC/CHO-K1 Cells: Antigen-Presenting Cells (APCs), typically CHO-K1 cells, that express human PD-L1 and a T-cell receptor (TCR) activator on their surface.

When these two cell lines are co-cultured, the interaction between PD-1 on the Jurkat cells and PD-L1 on the APCs inhibits TCR signaling, leading to low luciferase expression. An inhibitor that blocks the PD-1/PD-L1 interaction will restore TCR signaling, resulting in the activation of the NFAT pathway and a subsequent increase in luciferase expression, which can be measured as a luminescent signal.[5][6]

Detailed Protocol:

-

Reagents and Materials:

-

PD-1 Effector (Jurkat) Cells

-

PD-L1 aAPC/CHO-K1 Cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Assay buffer (e.g., RPMI-1640 with 1% FBS)

-

96-well white, clear-bottom assay plates

-

Test compound (this compound) serially diluted

-

Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)

-

Luminometer

-

-

Procedure: a. Seed the PD-L1 aAPC/CHO-K1 cells at an optimized density (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight. b. The next day, remove the culture medium and add the serially diluted test compound to the wells. c. Add the PD-1 Effector (Jurkat) cells at an optimized density (e.g., 40,000 cells/well) to each well. d. Co-culture the cells for a specified period (e.g., 6 hours) at 37°C in a CO2 incubator. e. After incubation, add the luciferase detection reagent to each well. f. Incubate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize. g. Measure the luminescence using a luminometer. h. EC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor that results in a 50% increase in T-cell activation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PD-1/PD-L1 signaling pathway and the workflows of the key experimental assays.

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Caption: HTRF Assay Experimental Workflow.

Caption: Jurkat T-Cell Assay Experimental Workflow.

References

An In-depth Technical Guide on the Effect of PD-L1-IN-3 on T-cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor PD-L1-IN-3 and its impact on T-cell activation. The information is curated for professionals in the fields of immunology, oncology, and drug development.

Core Concepts: The PD-1/PD-L1 Axis and T-cell Activation

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), form a critical immune checkpoint pathway that regulates T-cell activation and maintains immune homeostasis.[1] PD-1 is expressed on the surface of activated T-cells, while PD-L1 is expressed on various cells, including some cancer cells.[2] The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T-cell, leading to reduced proliferation, decreased cytokine production, and ultimately, T-cell exhaustion or apoptosis.[3][4] This mechanism is often exploited by tumors to evade the host's immune system.[5]

Small molecule inhibitors designed to block the PD-1/PD-L1 interaction can restore T-cell effector functions, making them a promising class of therapeutics in oncology.[6] this compound is one such small molecule inhibitor.

This compound: A Small Molecule Inhibitor of the PD-1/PD-L1 Interaction

This compound (also referred to as Compound 4a in some literature) is a compound that targets the PD-1/PD-L1 interaction.[5] By binding to the PD-L1 dimer, it prevents the subsequent binding of PD-1, thereby blocking the inhibitory signaling cascade.[5] This action is intended to enhance T-cell-mediated immune responses against cancer cells.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available information.

| Parameter | Value | Assay Type | Source |

| IC50 | 4.97 nM | PD-1/PD-L1 Inhibition | [5] |

| EC50 | 2.70 μM | Jurkat T-cell Activation | [2][5] |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the effect of this compound on T-cell activation are provided below.

1. PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in disrupting the PD-1/PD-L1 interaction.

-

Materials:

-

Recombinant human PD-1 protein

-

Recombinant human PD-L1 protein

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-tag antibody and another tag-labeled antibody with a suitable acceptor fluorophore)

-

Assay buffer

-

This compound

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human PD-L1 and PD-1 proteins to the wells of the microplate.

-

Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no PD-1 or PD-L1).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the binding reaction to reach equilibrium.

-

Add the HTRF detection reagents to the wells.

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).

-

Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

2. Jurkat NFAT-Luciferase Reporter T-cell Activation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound in restoring T-cell activation.

-

Materials:

-

Jurkat cells stably expressing human PD-1 and an NFAT-driven luciferase reporter gene (Effector cells).[4][7]

-

Antigen-presenting cells (APCs) or a target cell line engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[8]

-

This compound

-

Cell culture medium

-

Luciferase substrate

-

96-well white, clear-bottom cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed the PD-L1-expressing target cells in the 96-well plate and allow them to adhere.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the Jurkat-PD-1/NFAT-luciferase effector cells to the wells containing the target cells.

-

Immediately add the different concentrations of this compound to the co-culture. Include appropriate controls (e.g., no inhibitor, effector cells only, target cells only).

-

Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 6-24 hours).

-

After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Determine the EC50 value using a non-linear regression analysis.[9]

-

3. Cytokine Release Assay (e.g., IFN-γ ELISA)

-

Objective: To quantify the effect of this compound on the production of effector cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or co-culture with tumor cells).

-

This compound

-

Cell culture medium

-

IFN-γ ELISA kit

-

96-well cell culture plates

-

ELISA plate reader

-

-

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Plate the cells in a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the T-cell activation stimuli to the wells.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 48-72 hours).

-

After incubation, collect the cell culture supernatants.

-

Perform an IFN-γ ELISA on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance using an ELISA plate reader.

-

Quantify the concentration of IFN-γ and plot it against the inhibitor concentration to assess the dose-dependent effect on cytokine production.[10]

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow for evaluating this compound.

Caption: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for a Cell-Based T-Cell Activation Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound| CAS NO:2953044-29-4| GlpBio [glpbio.cn]

- 3. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. invivogen.com [invivogen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vivo Efficacy Evaluation of a Small Molecule PD-L1 Inhibitor

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in a critical immune checkpoint pathway. The interaction between PD-1, expressed on activated T cells, and PD-L1, often upregulated on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions. This mechanism allows cancer cells to evade the host's immune system. Small molecule inhibitors designed to disrupt the PD-1/PD-L1 interaction represent a promising therapeutic strategy to restore anti-tumor immunity. This document provides a representative protocol for evaluating the in vivo efficacy of a novel small molecule PD-L1 inhibitor in a syngeneic mouse tumor model.

Disclaimer: Publicly available information regarding specific in vivo studies for a compound designated "PD-L1-IN-3" is not available. The following protocol is a general and representative example for a generic small molecule PD-L1 inhibitor and should be adapted based on the specific properties of the compound of interest.

Hypothetical In Vivo Efficacy Data

The following table summarizes potential results from an in vivo study as described in this protocol. The data illustrates the anti-tumor activity of a hypothetical small molecule PD-L1 inhibitor.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | N/A | Daily (PO) | 1500 ± 250 | 0% |

| PD-L1 Inhibitor | 25 | Daily (PO) | 850 ± 180 | 43% |

| PD-L1 Inhibitor | 50 | Daily (PO) | 400 ± 120 | 73% |

| Positive Control (Anti-PD-L1 Ab) | 10 | Twice Weekly (IP) | 450 ± 130 | 70% |

Data are presented as mean ± SEM. TGI is calculated relative to the vehicle control group.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted biological pathway and the general workflow for the in vivo experiment.

Application Notes and Protocols for Small Molecule PD-L1 Inhibitors in Mouse Models

Disclaimer: The specific compound "PD-L1-IN-3" is not documented in publicly available scientific literature. The following application notes and protocols are based on published data for well-characterized small molecule inhibitors of the PD-1/PD-L1 pathway and are intended to serve as a comprehensive guide for researchers in this field.

Introduction

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that cancer cells exploit to evade the host's immune system.[1] Monoclonal antibodies that block this interaction have shown significant clinical success.[1] Small molecule inhibitors of the PD-1/PD-L1 pathway offer potential advantages over antibody-based therapies, including oral bioavailability, better tumor penetration, and potentially fewer immune-related adverse events.[2][3] These molecules typically work by binding to PD-L1, inducing its dimerization and subsequent internalization, which prevents its interaction with PD-1 on T-cells and restores anti-tumor immunity.[4][5]

This document provides a summary of in vivo data and detailed experimental protocols for utilizing small molecule PD-L1 inhibitors in mouse cancer models.

Quantitative Data Summary

The following table summarizes the in vivo administration and efficacy of several representative small molecule PD-L1 inhibitors in various mouse models.

| Compound Name | Dosage and Route of Administration | Mouse Model | Tumor Cell Line | Efficacy Summary |

| PDI-1 | 4 mg/kg or 8 mg/kg, intraperitoneal (i.p.), once daily | C57BL/6J (syngeneic) | B16-F10 melanoma (transfected with human PD-L1) | Significant reduction in tumor growth and weight. Increased infiltration of CD8+ T cells and decreased FoxP3+ T cells in tumors.[6] |

| PDI-1 | 2 mg/kg or 4 mg/kg, i.p., once daily | DBA/2 (syngeneic) | KLN205 non-small-cell lung cancer (transfected with human PD-L1) | Dose-dependent inhibition of tumor growth.[6] |

| X14 | 10 mg/kg, intragastric (oral gavage), once daily | BALB/c (syngeneic) | 4T1 breast cancer | Significant antitumor efficacy with a tumor growth inhibition (TGI) of 66%. Enhanced T-cell infiltration within the tumor microenvironment.[7] |

| SCL-1 | 50 mg/kg or 100 mg/kg, i.p. or oral | Various syngeneic models (e.g., BALB/c, C57BL/6) | Various murine tumor lines (e.g., CT26, B16-F10, RENCA) | Showed antitumor activity in several tumor models.[8][9] |

| CCX559 | Not specified, oral, once daily | C57BL/6 and human PD-L1 Knock-in | MC38 colon adenocarcinoma (expressing human PD-L1) | Dose-dependent suppression of tumor growth.[5] |

| Anidulafungin | Not specified | C57BL/6 | Lewis Lung Carcinoma (LLC) | Significant antitumor activity, comparable to an anti-PD-L1 antibody. Increased serum levels of IFN-γ and IL-4.[3] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of a small molecule PD-L1 inhibitor.

1. Animal Model and Cell Line

-

Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

-

Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate. If the small molecule inhibitor is specific to human PD-L1, use cell lines engineered to express human PD-L1 or utilize humanized PD-L1 knock-in mouse models.[2][5]

2. Tumor Cell Implantation

-

Culture the selected tumor cells under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Preparation and Administration of the Inhibitor

-

Formulation: The formulation will depend on the physicochemical properties of the specific small molecule inhibitor and the route of administration. For oral gavage, inhibitors may be formulated in vehicles such as 0.5% methylcellulose with 0.2% Tween 80. For intraperitoneal injection, a solution in DMSO diluted with saline or a mixture of PEG300 and saline can be used.

-

Dosing: Based on preliminary studies or literature, select appropriate dose levels. For example, for compound X14, a dose of 10 mg/kg was effective.[7]

-

Administration: Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups. Administer the inhibitor and vehicle according to the planned schedule (e.g., once daily) and route (e.g., oral gavage or i.p. injection).

4. Monitoring and Endpoints

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.

5. Data Analysis

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the analysis of immune cells within the tumor microenvironment following treatment.

1. Sample Collection

-

At the study endpoint, excise tumors from euthanized mice.

-

A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC), while the remainder can be processed into a single-cell suspension for flow cytometry.

2. Immunohistochemistry (IHC)

-

Embed the formalin-fixed tumor tissue in paraffin and cut into sections.

-

Perform antigen retrieval followed by incubation with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

-

Use a suitable secondary antibody and detection system.

-

Image the stained sections and quantify the number of positive cells per unit area.

3. Flow Cytometry

-

Mechanically and enzymatically digest the fresh tumor tissue to obtain a single-cell suspension.

-

Stain the cells with a cocktail of fluorescently labeled antibodies against surface and intracellular markers of different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).

-

Acquire data on a flow cytometer and analyze the percentages of different immune cell subsets within the tumor.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of small molecule PD-L1 inhibitors.

Experimental Workflow

Caption: Workflow for an in vivo antitumor efficacy study.

References

- 1. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 2. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]

- 6. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]

- 7. Discovery of Highly Potent Small-Molecule PD-1/PD-L1 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: PD-L1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-L1-IN-3 is a small molecule inhibitor targeting the programmed death-ligand 1 (PD-L1). By binding to the PD-L1 dimer, it blocks the interaction between PD-1 and PD-L1, thereby inhibiting PD-1 signaling.[1][2] This inhibitory action has potential applications in the research of lung cancer and melanoma.[1][2] This document provides detailed information on the solubility and formulation of this compound, along with protocols for its application in in-vitro studies.

Physicochemical Properties and Solubility

This compound is a compound with a molecular formula of C₁₉H₁₆ClFN₂OS and a molecular weight of 374.86 g/mol . Its solubility is a critical factor for its use in experimental settings.

Solubility Data

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (333.46 mM) | Requires ultrasonic treatment for complete dissolution.[1] |

Table 1: Solubility of this compound.

Stock Solution Preparation (in DMSO)

To prepare stock solutions of this compound, refer to the following table. It is recommended to use fresh, anhydrous DMSO to ensure maximum solubility.

| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 1 mM | 2.6677 mL | 13.3383 mL | 26.6766 mL |

| 5 mM | 0.5335 mL | 2.6677 mL | 5.3353 mL |

| 10 mM | 0.2668 mL | 1.3338 mL | 2.6677 mL |

Table 2: Preparation of this compound Stock Solutions in DMSO.

Storage of Stock Solutions: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Formulation for In Vitro and In Vivo Studies

Due to the limited aqueous solubility of this compound, appropriate formulation is essential for its use in biological assays.

In Vitro Aqueous Solution Preparation

For cell-based assays, it is crucial to dilute the DMSO stock solution into an aqueous culture medium. To avoid precipitation, the final concentration of DMSO should be kept low, typically below 0.5%.

Protocol for Diluting this compound for Cell-Based Assays:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.

-

Directly before use, dilute the intermediate DMSO solutions into the final aqueous cell culture medium to achieve the desired working concentrations. Ensure rapid mixing to minimize precipitation.

-

Visually inspect the final solution for any signs of precipitation before adding it to the cells.

General Strategies for In Vivo Formulation of Hydrophobic Compounds

Disclaimer: The following are general strategies for formulating poorly water-soluble compounds for in vivo administration and are not specific protocols for this compound. The optimal formulation for this compound would require experimental determination.

For in vivo studies, a well-tolerated formulation that ensures bioavailability is required. Common approaches for intravenous administration of hydrophobic drugs include:

-

Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol 300/400) and water.[3][4]

-

Surfactant-based formulations: Micellar solutions using non-ionic surfactants like Tween® 80 or Cremophor® EL to increase solubility.[3][4]

-

Lipid-based formulations: Emulsions or liposomes that encapsulate the hydrophobic drug.

-

Nanosuspensions: Sub-micron colloidal dispersions of the pure drug stabilized by surfactants.

A common starting point for a research setting formulation could be a mixture of DMSO, PEG400, Tween® 80, and saline.

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the T-cell's anti-tumor activity. Small molecule inhibitors like this compound that block this interaction can restore T-cell function.

Caption: PD-1/PD-L1 signaling and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

A typical workflow to evaluate a PD-L1 inhibitor like this compound in vitro involves a series of assays to confirm its biological activity.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: PD-L1-IN-3 for Flow Cytometry

Introduction

Programmed cell death ligand 1 (PD-L1), also known as CD274 or B7-H1, is a transmembrane protein crucial for regulating immune responses.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, delivers an inhibitory signal that leads to T cell anergy, exhaustion, or apoptosis.[2][3] This mechanism is a key immune checkpoint that prevents excessive immune reactions and maintains self-tolerance.[4] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, thereby suppressing the anti-tumor immune response.[2][5] Consequently, the PD-1/PD-L1 axis has become a significant target for cancer immunotherapy.[6]

PD-L1-IN-3 is a small molecule inhibitor that targets the PD-1/PD-L1 interaction.[7] It functions by binding to the PD-L1 dimer, thereby preventing its association with PD-1 and disrupting the subsequent inhibitory signaling.[7] This compound has been investigated for its potential in cancer research, particularly for lung cancer and melanoma.[7] Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of single cells in a heterogeneous population. In the context of this compound, flow cytometry can be a valuable tool to assess the compound's effect on PD-L1 expression on tumor cells or immune cells, and to evaluate its ability to block the binding of fluorescently labeled anti-PD-L1 antibodies.

Principle of the Assay

This protocol describes the use of flow cytometry to analyze the effect of this compound on the detection of PD-L1 on the cell surface. Cells expressing PD-L1 are treated with varying concentrations of this compound. The compound's ability to modulate the availability of the PD-L1 epitope for antibody binding is then assessed by staining the cells with a fluorochrome-conjugated anti-PD-L1 antibody and analyzing the median fluorescence intensity (MFI) by flow cytometry. A decrease in MFI in the presence of this compound would suggest that the compound either directly competes with the antibody for the binding site or induces conformational changes in the PD-L1 protein that hinder antibody recognition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, derived from available research data. These values are essential for designing and interpreting experiments involving this compound.

| Parameter | Value | Cell Line(s) | Reference |

| IC₅₀ (PD-L1 Inhibition) | 4.97 nM | - | [7] |

| EC₅₀ (Jurkat T cell activation) | 2.70 µM | Jurkat | [7] |

| Incubation Time (in vitro) | 40 min | Jurkat, H358, ES2 | [7] |

| Concentration Range (in vitro) | 0.01 - 100 µM | Jurkat, H358, ES2 | [7] |

Experimental Protocols

Protocol 1: Cell Surface Staining of PD-L1 after Treatment with this compound

This protocol is designed to assess the effect of this compound on the detection of cell surface PD-L1 by flow cytometry.

Materials:

-

PD-L1 expressing cells (e.g., H358, MDA-MB-231, or IFN-γ stimulated cells)

-

This compound (dissolved in an appropriate solvent like DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

-

Fluorochrome-conjugated anti-human PD-L1 antibody

-

Isotype control antibody corresponding to the anti-PD-L1 antibody

-

Viability dye (e.g., 7-AAD or propidium iodide)

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Culture PD-L1 expressing cells to a density of approximately 1 x 10⁶ cells/mL.

-

Harvest the cells and wash them once with PBS.

-

Resuspend the cells in complete cell culture medium at a concentration of 1 x 10⁶ cells/mL.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.01 µM to 100 µM.[7]

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube.

-

Add 100 µL of the diluted this compound or vehicle control to the respective tubes.

-

Incubate the cells for 40 minutes at 37°C in a 5% CO₂ incubator.[7]

-

-

Antibody Staining:

-

After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

-

Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-human PD-L1 antibody or the corresponding isotype control.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Final Washes and Data Acquisition:

-

Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Just before analysis, add a viability dye according to the manufacturer's instructions.

-

Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events from the live, single-cell gate).

-

Protocol 2: Intracellular Staining for Total PD-L1 Expression

To investigate if this compound affects the total cellular expression of PD-L1, an intracellular staining protocol can be employed.

Materials:

-

Same as Protocol 1

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., PBS with 0.1% Saponin or Triton X-100)

Procedure:

-

Cell Preparation and Treatment:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Surface Staining (Optional):

-

If simultaneous surface and intracellular staining is desired, perform surface antibody staining as described in step 3 of Protocol 1 before fixation.

-

-

Fixation and Permeabilization:

-

After the treatment and surface staining (if performed), wash the cells once with PBS.

-

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Resuspend the cell pellet in 100 µL of Permeabilization Buffer.

-

-

Intracellular Staining:

-

Add the fluorochrome-conjugated anti-human PD-L1 antibody or isotype control to the permeabilized cells.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

-

Final Washes and Data Acquisition:

-

Wash the cells twice with 2 mL of Permeabilization Buffer.

-

Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Acquire the samples on a flow cytometer.

-

Visualizations

References

- 1. zeta-corp.com [zeta-corp.com]

- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Diverse Function of PD-1/PD-L Pathway Beyond Cancer [frontiersin.org]

- 5. Frontiers | The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers [frontiersin.org]

- 6. Future of anti-PD-1/PD-L1 applications: Combinations with other therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Revolutionizing Immuno-Oncology Research: PD-L1-IN-3 in Co-culture Assays for T-Cell Activation

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of cancer immunotherapy, the small molecule inhibitor PD-L1-IN-3 is emerging as a critical tool for researchers. This novel compound is enabling detailed investigation into the PD-1/PD-L1 signaling pathway, a key regulator of immune suppression in the tumor microenvironment. New application notes and detailed protocols for the use of this compound in co-culture assays are now available, providing scientists in academic and drug development settings with the resources to accelerate their research into next-generation cancer therapies.

The PD-1/PD-L1 axis is a major immune checkpoint that cancer cells exploit to evade destruction by the immune system. By binding to the PD-1 receptor on activated T-cells, PD-L1 on tumor cells sends an inhibitory signal that dampens the anti-tumor immune response. The development of inhibitors that block this interaction has revolutionized cancer treatment. This compound, a potent and cell-permeable small molecule, offers a valuable alternative to antibody-based therapies for in vitro and potentially in vivo studies.

These comprehensive application notes provide researchers with a foundational understanding of how to effectively utilize this compound in co-culture systems that mimic the tumor microenvironment. The protocols detail the co-culture of immune cells, such as human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells, with cancer cell lines that express PD-L1. This allows for the precise evaluation of the inhibitor's ability to restore T-cell activity and cytokine production.

Quantitative Analysis of this compound Activity

The provided data summarizes the efficacy of this compound in various in vitro assays, offering a clear benchmark for researchers.

| Assay Type | Metric | Value | Cell Line/System |

| PD-1/PD-L1 Binding Inhibition | IC50 | 4.97 nM | Biochemical Assay |

| T-Cell Activation in Co-culture | EC50 | 2.70 µM | Jurkat T-cells with aAPCs |

Visualizing the Pathway and Experimental Workflow

To further aid researchers, diagrams illustrating the PD-L1 signaling pathway and the experimental workflow for co-culture assays have been developed.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers to design and execute their co-culture experiments with this compound.

Protocol 1: Jurkat T-Cell Co-culture with Artificial Antigen-Presenting Cells (aAPCs)

This protocol is adapted from a luciferase reporter gene assay used to screen for PD-1/PD-L1 inhibitors.

Materials:

-

Jurkat T-cells engineered to express a luciferase reporter gene under the control of an NFAT response element and constitutively express human PD-1.

-

Artificial Antigen-Presenting Cells (aAPCs) engineered to express a T-cell receptor (TCR) activator and human PD-L1.

-

This compound (Compound 4a).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Luciferase assay reagent.

-

White, clear-bottom 96-well microplates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the aAPCs into a 96-well plate at a density that will result in an appropriate level of T-cell stimulation.

-

Compound Addition: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the wells containing the aAPCs. Include a vehicle control (e.g., DMSO).

-

T-Cell Addition: Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.

-

Co-culture Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for a period sufficient to allow for T-cell activation and luciferase expression (typically 6-24 hours).

-

Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-